molecular formula C18H16N6OS B2926428 N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251621-02-9

N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2926428
CAS No.: 1251621-02-9
M. Wt: 364.43
InChI Key: PNZKQHFRUUIHAB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16N6OS and its molecular weight is 364.43. The purity is usually 95%.
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Biological Activity

N-(4-cyanophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a cyanophenyl group, a thioacetamide moiety, and a pyrimidine ring substituted with a pyrazole. The molecular formula is C16H16N4OSC_{16}H_{16}N_4OS, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight320.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine demonstrate significant inhibition of viral replication through interaction with viral enzymes such as reverse transcriptase . The specific mechanism for our compound remains to be fully elucidated but may involve similar pathways.

Anticancer Properties

The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A study focusing on related compounds demonstrated that modifications at the pyrimidine or pyrazole positions could enhance anticancer activity by targeting specific kinases involved in cell cycle regulation . The ability to induce apoptosis in cancer cells has been linked to its structural components.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to high efficacy .

Case Study 1: Antiviral Screening

In a recent antiviral screening study, compounds structurally related to this compound were tested against the HIV virus. Results showed that certain derivatives exhibited EC50 values ranging from 130 to 263 μM, indicating potential as lead compounds for further development .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth significantly. The mechanism was associated with the induction of the monopolar spindle phenotype characteristic of kinesin spindle protein (KSP) inhibition . These findings suggest that structural modifications could yield more potent anticancer agents.

Case Study 3: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of various thioacetamide derivatives against common pathogens. The results indicated that some compounds exhibited MIC values as low as 5.64 µM against Staphylococcus aureus and 11.29 µM against Salmonella typhi, highlighting the potential for therapeutic applications in infectious diseases .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-12-7-13(2)24(23-12)16-8-18(21-11-20-16)26-10-17(25)22-15-5-3-14(9-19)4-6-15/h3-8,11H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZKQHFRUUIHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.